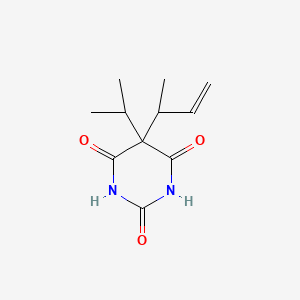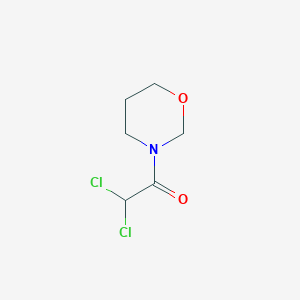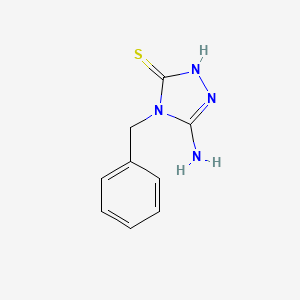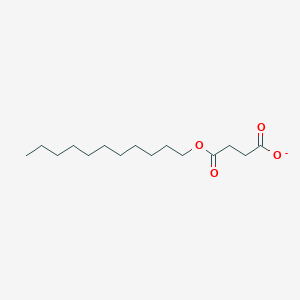
Ethyl 6-bromohex-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromohex-3-enoate is an organic compound with the molecular formula C8H13BrO2. It is an ester that contains a bromine atom, making it a versatile intermediate in organic synthesis. The compound is characterized by its aliphatic chain and ester functional group, which contribute to its reactivity and utility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-bromohex-3-enoate can be synthesized through several methods. One common approach involves the bromination of hex-3-enoic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step is usually carried out in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Industrial methods often employ safer and more environmentally friendly brominating agents to minimize hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromohex-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aliphatic chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.
Major Products Formed
Substitution: Formation of new esters, amides, or thioesters.
Reduction: Formation of primary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromohex-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins .
Wirkmechanismus
The mechanism of action of ethyl 6-bromohex-3-enoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine. The ester group can also undergo hydrolysis or reduction, leading to various reaction pathways. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromohex-3-enoate can be compared with other similar compounds, such as:
Ethyl 6-chlorohex-3-enoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 6-iodohex-3-enoate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different synthetic applications.
Ethyl 6-fluorohex-3-enoate: Fluorine substitution results in unique properties, such as increased stability and resistance to metabolic degradation .
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
72715-14-1 |
|---|---|
Molekularformel |
C8H13BrO2 |
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
ethyl 6-bromohex-3-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-8(10)6-4-3-5-7-9/h3-4H,2,5-7H2,1H3 |
InChI-Schlüssel |
CBVNBZHTNJEPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC=CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)






